
5-(4-Fluoro-3-iodophenyl)-1,3-oxazole
Overview
Description
5-(4-Fluoro-3-iodophenyl)-1,3-oxazole is a chemical compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of fluorine and iodine atoms on the phenyl ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoro-3-iodophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoro-3-iodoaniline with glyoxylic acid to form the corresponding oxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluoro-3-iodophenyl)-1,3-oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The oxazole ring can be oxidized to form oxazole N-oxides under specific conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl oxazoles.
Oxidation Reactions: Products include oxazole N-oxides.
Reduction Reactions: Products include amine or alcohol derivatives of the original compound.
Scientific Research Applications
5-(4-Fluoro-3-iodophenyl)-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-3-iodophenyl)-1,3-oxazole involves its interaction with specific molecular targets. The fluorine and iodine atoms on the phenyl ring can form halogen bonds with target proteins, enhancing binding affinity and specificity. The oxazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluoro-3-chlorophenyl)-1,3-oxazole
- 5-(4-Fluoro-3-bromophenyl)-1,3-oxazole
- 5-(4-Fluoro-3-methylphenyl)-1,3-oxazole
Uniqueness
5-(4-Fluoro-3-iodophenyl)-1,3-oxazole is unique due to the presence of both fluorine and iodine atoms on the phenyl ring. This combination of halogens imparts distinct electronic and steric properties to the compound, making it particularly useful in applications requiring high binding affinity and specificity. The iodine atom also provides a handle for further functionalization through substitution reactions, enhancing the versatility of the compound in synthetic chemistry.
Properties
IUPAC Name |
5-(4-fluoro-3-iodophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FINO/c10-7-2-1-6(3-8(7)11)9-4-12-5-13-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBVWYIPEHATNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=CO2)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


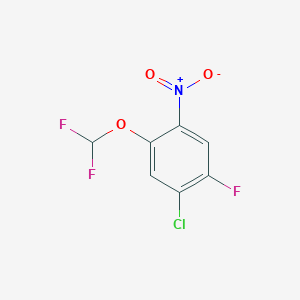
![2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene](/img/structure/B1402212.png)
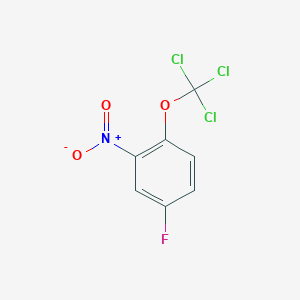
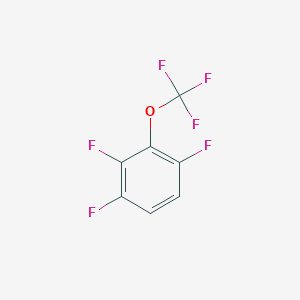
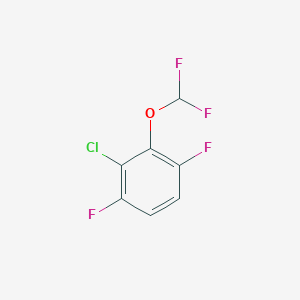
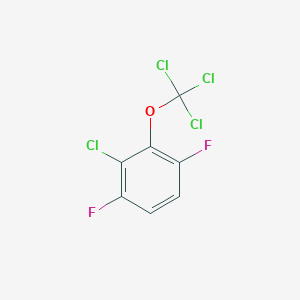
![1-Bromo-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1402219.png)
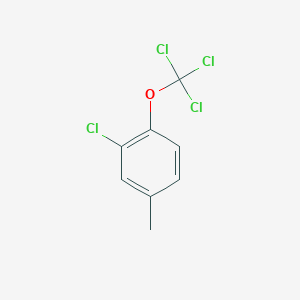
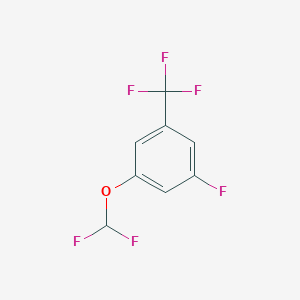
![3-[Chloro(difluoro)methoxy]-1,2,4,5-tetrafluoro-benzene](/img/structure/B1402223.png)
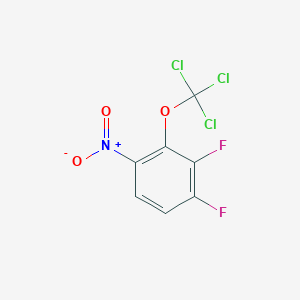
![2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine 2hcl](/img/structure/B1402227.png)
![Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B1402228.png)

